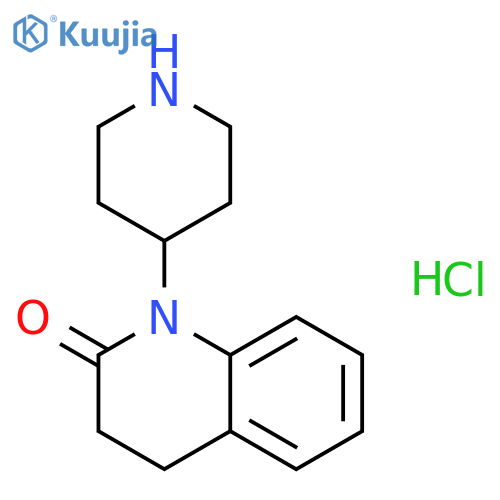

Cas no 141134-83-0 (1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinonehydrochloride)

1-(4-ピペリジル)-1,2,3,4-テトラヒドロ-2-キノリノン塩酸塩は、有機合成や医薬品開発において重要な中間体として利用される化合物です。この化合物は、キノリノン骨格とピペリジン環を有するため、高い生物学的活性を示す可能性があります。特に、中枢神経系や心血管系の薬剤開発において有用な構造単位として注目されています。塩酸塩の形態をとることで、水溶性や安定性が向上し、実験操作や製剤化が容易になる利点があります。また、結晶性が良好なため、精製や品質管理が行いやすい特性を持っています。

141134-83-0 structure

商品名:1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinonehydrochloride

1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinonehydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride

- 1-(piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one hcl

- SS-3875

- 1-(piperidin-4-yl)-3,4-dihydroquinolin-2-one hydrochloride

- 141134-83-0

- JMLZUWGVEHXDLM-UHFFFAOYSA-N

- 1-piperidin-4-yl-3,4-dihydroquinolin-2-one hydrochloride

- AKOS005073908

- 1-piperidin-4-yl-3,4-dihydroquinolin-2-one;hydrochloride

- SCHEMBL2266593

- 1-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one hydrochloride

- MFCD16090018

- 1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinonehydrochloride

- DB-328676

-

- MDL: MFCD16090018

- インチ: InChI=1S/C14H18N2O.ClH/c17-14-6-5-11-3-1-2-4-13(11)16(14)12-7-9-15-10-8-12;/h1-4,12,15H,5-10H2;1H

- InChIKey: JMLZUWGVEHXDLM-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)CCC(=O)N2C3CCNCC3.Cl

計算された属性

- せいみつぶんしりょう: 266.1185909g/mol

- どういたいしつりょう: 266.1185909g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 286

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.3Ų

1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinonehydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | SS-3875-20MG |

1-(4-piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride |

141134-83-0 | >95% | 20mg |

£76.00 | 2023-04-19 | |

| Key Organics Ltd | SS-3875-1G |

1-(4-piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride |

141134-83-0 | >95% | 1g |

£523.00 | 2025-02-09 | |

| abcr | AB270591-500 mg |

1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride; 95% |

141134-83-0 | 500MG |

€497.40 | 2022-06-11 | ||

| abcr | AB270591-1 g |

1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride; 95% |

141134-83-0 | 1g |

€664.40 | 2022-06-11 | ||

| A2B Chem LLC | AI80815-1g |

1-(4-piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride |

141134-83-0 | >95% | 1g |

$926.00 | 2024-04-20 | |

| A2B Chem LLC | AI80815-500mg |

1-(4-piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride |

141134-83-0 | >95% | 500mg |

$631.00 | 2024-04-20 | |

| TRC | P047575-500mg |

1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinonehydrochloride |

141134-83-0 | 500mg |

$ 1240.00 | 2022-06-03 | ||

| TRC | P047575-250mg |

1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinonehydrochloride |

141134-83-0 | 250mg |

$ 745.00 | 2022-06-03 | ||

| Key Organics Ltd | SS-3875-1MG |

1-(4-piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride |

141134-83-0 | >95% | 1mg |

£37.00 | 2025-02-09 | |

| Key Organics Ltd | SS-3875-0.5G |

1-(4-piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride |

141134-83-0 | >95% | 0.5g |

£325.00 | 2025-02-09 |

1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinonehydrochloride 関連文献

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

141134-83-0 (1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinonehydrochloride) 関連製品

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬